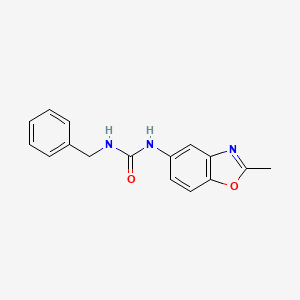![molecular formula C19H22N2O3S2 B5703826 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine involves the inhibition of protein kinase C and calmodulin-dependent protein kinase II. These enzymes play a crucial role in cell signaling and proliferation. By inhibiting their activity, 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine can disrupt cell signaling pathways and induce apoptosis.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying various biological processes. However, it is important to note that the compound can have off-target effects and may not be suitable for all experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine. One potential area of research is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the investigation of the compound's anti-inflammatory and neuroprotective effects, which may have applications in the treatment of various diseases. Additionally, further studies are needed to determine the compound's safety and efficacy in humans.
Conclusion:
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine is a unique and versatile compound that has potential applications in various fields of scientific research. Its ability to inhibit the activity of specific enzymes makes it a useful tool for studying various biological processes. Further research is needed to fully understand the compound's mechanisms of action and potential applications.
Synthesemethoden
The synthesis of 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine involves the reaction of piperazine with phenylsulfonyl chloride and 3-phenylthiopropanoic acid in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and calmodulin-dependent protein kinase II. This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(11-16-25-17-7-3-1-4-8-17)20-12-14-21(15-13-20)26(23,24)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSWLUKDUAGWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)


![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)


